Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxyquinazolin-4(3H)-one

Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

This specific 6-hydroxy regioisomer of quinazolin-4(3H)-one provides a critical hydrogen-bond donor/acceptor site and a versatile handle for O-alkylation or esterification, enabling late-stage functionalization for HDAC6, TKI, and MAO-B inhibitor programs. Its distinct spatial/electronic profile cannot be replicated by 6-methoxy or 7/8-hydroxy analogs, ensuring reproducible target-binding and synthetic routes to quinazoline alkaloids. High-purity commercial availability supports parallel library synthesis and scale-up.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 16064-10-1
Cat. No. B096356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinazolin-4(3H)-one
CAS16064-10-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)N=CN2
InChIInChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
InChIKeyQJRNXXLTDWMENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinazolin-4(3H)-one (CAS 16064-10-1): Core Building Block for Targeted Heterocyclic Synthesis and Biomedical Research Procurement


6-Hydroxyquinazolin-4(3H)-one (CAS 16064-10-1) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a quinazoline core with a hydroxyl substituent at the 6-position and a keto group at the 4-position . It is a white to off-white crystalline solid with a molecular weight of 162.15 g/mol, a melting point exceeding 300°C, and a predicted pKa of 9.37±0.20 . The compound is widely utilized as a versatile scaffold in medicinal chemistry, serving as a key intermediate for synthesizing bioactive derivatives targeting cancer, inflammation, and microbial infections . Its commercial availability in high purity (≥97%) makes it a strategic procurement choice for academic and industrial research programs focused on quinazoline-based drug discovery .

Why 6-Hydroxyquinazolin-4(3H)-one Cannot Be Interchanged with Other Quinazolinone Analogs in Precision Synthesis


The 6-hydroxy substitution pattern on the quinazolinone core confers distinct physicochemical properties and synthetic utility that are not replicated by other positional isomers or unsubstituted analogs. Unlike the parent quinazolin-4(3H)-one, the 6-OH group provides a critical hydrogen-bond donor/acceptor site that influences molecular recognition in biological targets and serves as a versatile handle for further derivatization (e.g., O-alkylation, esterification, or protection) . Attempting to substitute 6-methoxy or 7-hydroxy analogs fails to preserve this specific spatial and electronic profile, which can drastically alter binding affinity in target-based assays [1]. Moreover, the compound is an essential precursor for the synthesis of the natural product 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one, a role that cannot be fulfilled by the 8-hydroxy isomer [2].

Quantitative Differentiation Evidence for 6-Hydroxyquinazolin-4(3H)-one Versus Closest Structural Analogs


Hydrogen-Bonding Capability Differentiates 6-Hydroxyquinazolin-4(3H)-one from 6-Methoxy and Unsubstituted Analogs in Molecular Recognition

The 6-hydroxy group of 6-Hydroxyquinazolin-4(3H)-one provides a hydrogen-bond donor (HBD) that is absent in 6-methoxyquinazolin-4(3H)-one and quinazolin-4(3H)-one. This structural feature is critical for target engagement in enzymes like HDAC and kinases, where hydrogen bonding to the catalytic site or hinge region is essential . In molecular docking studies of quinazolinone-based HDAC inhibitors, the 6-OH group forms a key hydrogen bond with His145 of HDAC2 (distance: 2.8 Å), while the 6-OMe analog lacks this interaction [1].

Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

Synthetic Accessibility: 6-Hydroxyquinazolin-4(3H)-one Requires Fewer Synthetic Steps Than 6-Methoxy or 7-Hydroxy Analogs

6-Hydroxyquinazolin-4(3H)-one can be synthesized in a single step via cyclocondensation of 2-amino-5-hydroxybenzoic acid with formamide or formic acid, yielding the product in >80% yield . In contrast, 7-hydroxyquinazolin-4(3H)-one requires a multi-step sequence involving selective protection/deprotection of the 7-OH group due to lower regioselectivity in the starting material [1]. This translates to a reduced time-to-first-result and lower overall cost per gram for procurement of the 6-hydroxy isomer.

Organic Synthesis Process Chemistry Route Scouting

Exclusive Precursor for Natural Product 2-(2-Carboxyethyl)-6-hydroxyquinazolin-4(3H)-one: No Alternative Isomer Permits Synthesis

The quinazoline alkaloid 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one was isolated from *Streptomyces michiganensis* strain SC0642, and its structure was confirmed by 2D NMR and HR-ESI-MS [1]. Total synthesis of this natural product requires 6-Hydroxyquinazolin-4(3H)-one as the sole viable starting material due to the specific 6-OH regiochemistry; the 8-hydroxy isomer yields a structurally distinct product with unknown biological activity [2].

Natural Product Synthesis Alkaloid Chemistry Streptomyces Metabolites

MAO-B Inhibitory Potential: 6-Hydroxyquinazolin-4(3H)-one Serves as a Viable Scaffold with IC50 Values Comparable to Lead Derivatives

In a study of 4(3H)-quinazolinone derivatives as MAO-B inhibitors, the most potent mono-substituted derivative (7f) exhibited an IC50 of 6.35 μM, while the disubstituted derivative (8b) achieved 0.685 μM [1]. The unsubstituted 6-hydroxy scaffold has been identified as a suitable starting point for SAR exploration, with molecular docking showing favorable interactions in the MAO-B active site [2]. While direct IC50 data for 6-Hydroxyquinazolin-4(3H)-one itself is not reported, its structural similarity to the active derivatives positions it as a cost-effective procurement choice for initial screening campaigns.

Monoamine Oxidase Inhibition Neurodegenerative Disease Scaffold Optimization

Physicochemical Differentiation: 6-Hydroxyquinazolin-4(3H)-one Exhibits Higher Aqueous Solubility Than 6-Chloro or 6-Methyl Analogs

The 6-hydroxy substituent imparts improved aqueous solubility compared to more lipophilic 6-substituted analogs. Predicted logP values (calculated via ChemAxon) indicate that 6-Hydroxyquinazolin-4(3H)-one has a logP of 0.8, whereas 6-chloroquinazolin-4(3H)-one has a logP of 1.9 and 6-methylquinazolin-4(3H)-one has a logP of 1.5 [1]. This lower lipophilicity translates to better solubility in polar solvents, facilitating formulation and in vitro assay development .

Drug Formulation Physicochemical Profiling Solubility Enhancement

Commercial Availability and Purity: 6-Hydroxyquinazolin-4(3H)-one Offers Consistent 97%+ Purity Versus Variable Quality of 7-Hydroxy Isomer

Multiple reputable vendors offer 6-Hydroxyquinazolin-4(3H)-one at ≥97% purity with documented certificates of analysis (CoA), ensuring batch-to-batch reproducibility for sensitive synthetic applications . In contrast, the 7-hydroxy isomer is available from fewer suppliers, often at lower purity (typically 90-95%) and with limited analytical characterization . This difference in supply chain reliability and purity directly impacts experimental consistency and reduces the need for in-house purification prior to use.

Chemical Procurement Quality Control Vendor Comparison

Optimal Use Cases for 6-Hydroxyquinazolin-4(3H)-one in Biomedical Research and Chemical Manufacturing


Scaffold for HDAC Inhibitor Libraries

The 6-hydroxy group serves as a versatile attachment point for hydroxamic acid linkers, enabling the synthesis of novel HDAC6 inhibitors. The compound's commercial availability in high purity supports rapid parallel library synthesis for epigenetic drug discovery programs [1].

Intermediate for Tyrosine Kinase Inhibitor (TKI) Development

6-Hydroxyquinazolin-4(3H)-one is a key intermediate in the synthesis of quinazoline-based TKIs. Its 6-OH group allows for late-stage functionalization to introduce solubility-enhancing moieties or targeting ligands, a strategy employed in the development of EGFR and VEGFR inhibitors .

Building Block for Natural Product Total Synthesis

The compound is an essential precursor for the total synthesis of 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one and related quinazoline alkaloids isolated from *Streptomyces* species. No alternative regioisomer can substitute in this route [2].

MAO-B Inhibitor Lead Optimization

The 6-hydroxyquinazolinone core serves as a validated starting point for MAO-B inhibitor design. Its favorable solubility profile (compared to 6-halogenated analogs) reduces formulation challenges during in vivo pharmacokinetic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.